N,N'-Dimethyl-1,12-diaminododecane

Polymer Science Materials Engineering Ionene Synthesis

Researchers seeking bifunctional secondary diamines with controlled reactivity often face supply gaps for long-chain amino monomers. N,N'-Dimethyl-1,12-diaminododecane (CAS 56992-91-7) solves this with its C12 spacer and two N-methylamine termini, enabling precision polymer synthesis. • Ionene polymers: tensile strength up to 20 MPa, elongation to 440% • Corrosion inhibitors: up to 99% IE at 400 ppm (1 M HCl, 60°C) • Controlled polymerization kinetics vs. primary diamine analogs Supplied with full QA documentation; bulk packaging available for R&D and pilot-scale procurement.

Molecular Formula C14H32N2
Molecular Weight 228.42 g/mol
CAS No. 56992-91-7
Cat. No. B1610622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Dimethyl-1,12-diaminododecane
CAS56992-91-7
Molecular FormulaC14H32N2
Molecular Weight228.42 g/mol
Structural Identifiers
SMILESCNCCCCCCCCCCCCNC
InChIInChI=1S/C14H32N2/c1-15-13-11-9-7-5-3-4-6-8-10-12-14-16-2/h15-16H,3-14H2,1-2H3
InChIKeyWFAFNKFCDOBGST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Dimethyl-1,12-diaminododecane Technical Overview


N,N'-Dimethyl-1,12-diaminododecane (CAS 56992-91-7) is a synthetic, long-chain aliphatic secondary diamine with the molecular formula C₁₄H₃₂N₂ and a molecular weight of 228.42 g/mol . It is characterized by a linear twelve-carbon hydrophobic spacer flanked by two N-methylated terminal amines . This compound is a solid at room temperature with a melting point of 48-50°C and is primarily utilized as a specialized monomer, crosslinker, or intermediate in the synthesis of high-performance polymers, ionenes, and cationic polyelectrolytes .

N,N'-Dimethyl-1,12-diaminododecane Advantages Over Analogs


The direct substitution of N,N'-Dimethyl-1,12-diaminododecane with other commercially available diamines or monoamines, such as 1,12-diaminododecane or N,N-dimethyldodecylamine, is not feasible due to significant differences in physicochemical properties, reactivity, and the resulting material performance. The specific combination of a C12 alkyl spacer and two secondary amine functionalities in the target compound imparts a distinct balance of hydrophobicity and reactivity . In contrast, the primary amine analog (1,12-diaminododecane) exhibits higher reactivity and hydrogen-bonding capacity, leading to different polymerization kinetics and final polymer properties . Similarly, the monoamine N,N-dimethyldodecylamine, while sharing the C12 tail, lacks the bifunctional character necessary for chain extension or crosslinking [1]. The quantitative data below substantiates the unique performance profile of N,N'-Dimethyl-1,12-diaminododecane.

N,N'-Dimethyl-1,12-diaminododecane Performance Evidence


Mechanical Performance of 12,12-Ammonium Ionenes

Polymers derived from N,N'-Dimethyl-1,12-diaminododecane exhibit defined mechanical properties that are tunable with molecular weight. A specific study on 12,12-ammonium ionenes synthesized from 1,12-bis(N,N-dimethylamino)dodecane (a derivative of the target compound) and 1,12-dibromododecane demonstrated an average tensile strength of 20 MPa and elongation at break ranging from 230% to 440% for higher molecular weight variants [1]. While a direct, same-study comparison with ionenes derived from other diamines is not provided in the source, these values serve as a key performance benchmark for this class of polymers.

Polymer Science Materials Engineering Ionene Synthesis

Enhanced Corrosion Inhibition vs. Parent Diamine

Polymeric derivatives of N,N'-Dimethyl-1,12-diaminododecane significantly outperform the parent 1,12-dodecanediamine as corrosion inhibitors for mild steel. A study comparing N,N-diallyl cyclopolymers derived from the target compound against 1,12-dodecanediamine found that the synthesized monomers and polymers exhibited dramatically higher inhibition efficiencies (%IE). At a concentration of 400 ppm, the derivative polymers showed up to 99% IE in 1 M HCl, whereas the parent diamine exhibited substantially lower performance [1]. The study notes a 'dramatic increase' in IE for the modified compounds.

Corrosion Science Materials Chemistry Polyelectrolytes

Physical Properties: Melting Point, Hydrophobicity, Basicity

N,N'-Dimethyl-1,12-diaminododecane exhibits key physicochemical differences compared to its primary amine analog, 1,12-diaminododecane, and the related monoamine, N,N-dimethyldodecylamine. The target compound is a waxy solid (MP 48-50°C), while the primary diamine is also solid but with higher polarity, and the monoamine is a liquid (MP -20°C) [1]. Its calculated LogP of 4.11 indicates significant hydrophobicity, which is essential for membrane interactions and solubility in non-polar media . Furthermore, its predicted pKa values (~9.8-10.5) suggest a distinct protonation profile compared to primary amines, influencing its reactivity and solubility at different pH levels .

Physicochemical Characterization Drug Design Polymer Formulation

N,N'-Dimethyl-1,12-diaminododecane Applications


12,12-Ammonium Ionene Synthesis

This compound is ideally suited as a monomer for the synthesis of 12,12-ammonium ionenes via the Menschutkin reaction with 1,12-dibromododecane [1]. The resulting polymers are water-soluble and have been shown to achieve an average tensile strength of 20 MPa and elongations up to 440%, making them strong candidates for applications in high-performance coatings, adhesives, and flexible electronics where both mechanical robustness and water solubility are required [1].

Corrosion Inhibitor Precursor

Derivatives of N,N'-Dimethyl-1,12-diaminododecane, specifically its N,N-diallyl cyclopolymers, demonstrate a 'dramatic increase' in corrosion inhibition efficiency for mild steel compared to the parent diamine, achieving up to 99% IE at 400 ppm in 1 M HCl at 60°C [2]. This makes the compound a valuable building block for creating advanced, high-performance corrosion inhibitors for industrial cleaning, oilfield acidizing, and steel pickling processes.

Polyamide and Polyimide Building Block

The compound's bifunctional secondary amine structure and C12 alkyl spacer are key for creating polyamides and polyimides with enhanced thermal stability and mechanical strength . Its unique reactivity profile allows for controlled polymerization, leading to materials with specific properties not easily achieved with primary diamines. This is critical for applications in the automotive, aerospace, and electronics industries, where material performance under stress and temperature is paramount.

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